
3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine” is a chemical compound with the molecular formula C7H4ClN5O2 and a molecular weight of 225.59 .
Synthesis Analysis
The synthesis of “this compound” involves the use of 2,3-dichloro-5-nitropyridine and 2H-1,2,3-triazole. The reaction is carried out in tetrahydrofuran (THF) with potassium carbonate as a base . The reaction conditions include a temperature of 20°C and the reaction mixture is stirred until completion, as judged by TLC .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a chlorine atom, a nitro group, and a 1,2,3-triazole ring .Applications De Recherche Scientifique
Synthesis and Chemical Transformation
Cyclization of Diaminopyridines : Research by Smolyar and Vasilechko (2010) demonstrated the nitration and cyclization of pyridine derivatives to form 1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives, showcasing a method to synthesize compounds structurally similar to 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine (Smolyar & Vasilechko, 2010).
Formation of Rhenium(I) Complexes : A study by Kim et al. (2013) involved synthesizing rhenium(I) complexes using substituted 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine ligands, which is related to the chemical framework of this compound. This research contributes to understanding the electronic structure and properties of such complexes (Kim et al., 2013).
Synthesis of Schiff’s Base Derivatives : Ansari, Quraishi, and Singh (2014) explored the synthesis of Schiff's base derivatives of pyridyl substituted triazoles, which are structurally related to this compound. These derivatives were investigated as corrosion inhibitors (Ansari et al., 2014).
Materials Science and Engineering
Development of Fluorescent Derivatives : Padalkar, Phatangare, and Sekar (2013) synthesized novel fluorescent derivatives based on 2-pyridine and 1,2,3-triazole, indicating potential applications in materials science for substances like this compound (Padalkar et al., 2013).
Anticancer Activity of Coordination Complexes : Cui, Wu, Yue, Lian, and Qu (2019) researched coordination complexes involving pyridyl-triazole ligands for their potential in vitro anticancer activity. This research is relevant to exploring the bioactive potential of similar compounds like this compound (Cui et al., 2019).
Pharmaceutical Research
- Exploration of Antioxidant Properties : Bekircan, Özen, Gümrükçüoğlu, and Bektaş (2008) investigated the antioxidant properties of triazole derivatives containing pyridinyl groups, similar to this compound. This research is pertinent to the potential pharmaceutical applications of such compounds (Bekircan et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine are currently unknown
Mode of Action
It is known that the nitro group and the triazole ring in the compound could potentially interact with biological targets, leading to changes in cellular functions .
Action Environment
Like other chemical compounds, its stability, solubility, and reactivity could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
3-chloro-5-nitro-2-(triazol-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN5O2/c8-6-3-5(13(14)15)4-9-7(6)12-10-1-2-11-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVBIABPHJGCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{[(4-Bromophenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-chlorophenyl)methanone](/img/structure/B2745659.png)
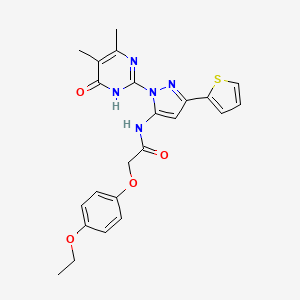
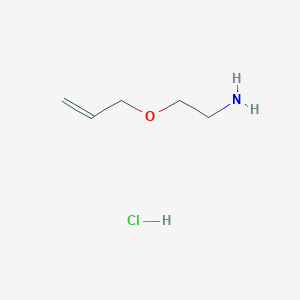
![3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride](/img/structure/B2745664.png)
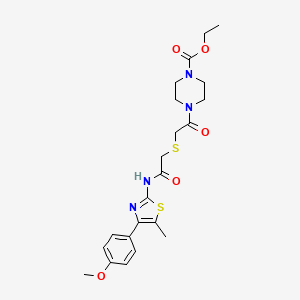

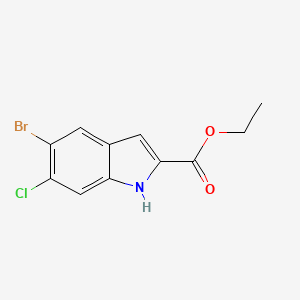
![N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2745668.png)
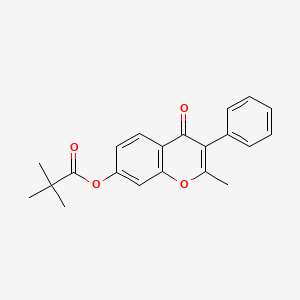
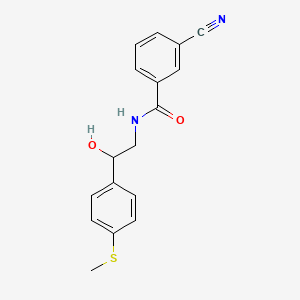

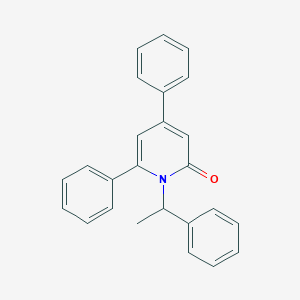

![4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)